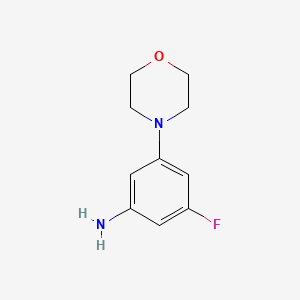

3-氟-5-(吗啉-4-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Fluoro-5-(morpholin-4-yl)aniline” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

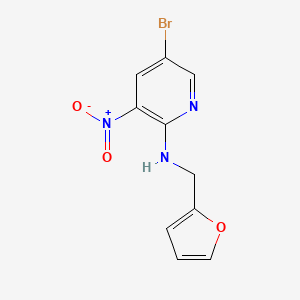

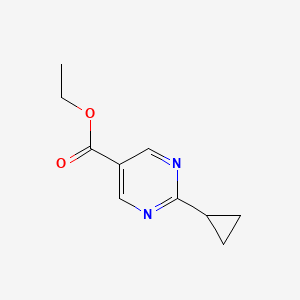

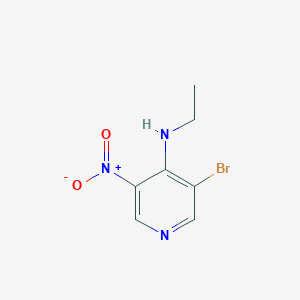

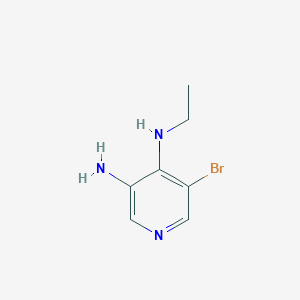

In search of better antibacterial and anticancer agents, a series of novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives were synthesized . The synthesis process involved the use of concentrated H2SO4, fuming HNO3, H2 (50 psi), Pt (S)/C, EtOH, bromoethyl ether, i-Pr2NEt, toluene, NH2OH.HCl, Et3N, EtOH, and hydrogenation of the crude imine 24 with Raney nickel .Molecular Structure Analysis

The molecular formula of “3-Fluoro-5-(morpholin-4-yl)aniline” is C10H13FN2O . The IUPAC name is 3-fluoro-5-morpholin-4-ylaniline . The InChI code is 1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 .Physical And Chemical Properties Analysis

The molecular weight of “3-Fluoro-5-(morpholin-4-yl)aniline” is 196.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 196.10119120 g/mol . The topological polar surface area is 38.5 Ų .科学研究应用

合成和结构表征

3-氟-5-(吗啉-4-基)苯胺已被用作合成各种复杂分子的前体。例如,它被转化为席夫碱化合物,进一步衍生为噻唑啉酮、噻唑啉、1,3,4-噻二唑和1,2,4-三唑衍生物,展示了其在化学合成中的多功能性。这些化合物的抗菌研究显示出显著的抗结核活性(Başoğlu等,2012)。此外,合成了一系列5-苄亚甲基-3-(3-氟-4-基-吗啉-4-基-苯亚亚胺)噻唑啉-4-酮衍生物,展示了适度的体外抗菌和抗真菌活性(Patil et al., 2011)。

分子对接和药理学方面

对3-氟-4-(吡咯并[2,1-f][1,2,4]三唑-4-氧基)苯胺衍生物进行了对接和定量构效关系研究。这些研究旨在了解这些抑制剂的取向、首选活性构象以及对c-Met激酶高抑制活性的分子特征(Caballero等,2011)。类似地,合成了N-{(E)-[2-(吗啉-4-基)喹啉-3-基]甲亚甲基}苯胺衍生物,并在抗菌评价中显示出对细菌和真菌菌株的显著活性。分子对接研究表明,与标准药物相比,这些化合物具有很高的潜力(Subhash & Bhaskar, 2020)。

安全和危害

When handling “3-Fluoro-5-(morpholin-4-yl)aniline”, it’s advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

未来方向

作用机制

Target of Action

The primary target of 3-Fluoro-5-(morpholin-4-yl)aniline is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that the compound has an accessible primary amine, which allows it to react with aldehyde to form schiff bases .

Biochemical Pathways

The formation of schiff bases suggests that it may be involved in the regulation of protein function and cellular processes .

Pharmacokinetics

The compound’s molecular weight of 19622 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Schiff bases formed by the compound have shown better biofilm inhibition, with an ic50 (half maximal inhibitory concentration) of 1297 μM, compared with linezolid (IC50 of 1593 μM) . This suggests that the compound may have potential antimicrobial activity.

属性

IUPAC Name |

3-fluoro-5-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZBEJAQBUHDRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(morpholin-4-yl)aniline | |

CAS RN |

258864-18-5 |

Source

|

| Record name | 3-fluoro-5-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)